2-(Hydroxymethyl)thiazole-4-carboxylic acid
Overview
Description
2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring
Scientific Research Applications
2-(Hydroxymethyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: Thiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they induce various molecular and cellular changes .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. This compound has been shown to modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of enzyme functions. For example, it has been found to inhibit certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, particularly in terms of enhanced antioxidant capacity and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to enhance metabolic efficiency and reduce oxidative stress. At higher doses, there may be toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, influencing the flux of metabolites through pathways like the pentose phosphate pathway and glycolysis. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its affinity for certain cellular structures, such as mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach involves the reaction of thiourea with α-haloesters, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).
Major Products Formed:
- Oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)thiazole-4-carboxylic acid.
- Reduction of the carboxylic acid group yields 2-(Hydroxymethyl)thiazole-4-methanol.
- Substitution reactions can yield various substituted thiazole derivatives depending on the electrophile used.
Comparison with Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 2-Methylthiazole-4-carboxylic acid
- 2-Phenylthiazole-4-carboxylic acid
Comparison: 2-(Hydroxymethyl)thiazole-4-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to other thiazole derivatives. For instance, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWNCBVSNHZJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635090 | |
Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221322-09-4 | |
Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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